molecular formula C12H19NO7 B569182 (1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane CAS No. 90367-90-1

(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

Cat. No.: B569182
CAS No.: 90367-90-1
M. Wt: 289.284
InChI Key: QJFHJCOBVKZJKK-SOYHJAILSA-N
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Description

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose is a biochemical reagent used primarily in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the biological functions of glycans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose typically involves the protection of hydroxyl groups in galactose using isopropylidene groups, followed by the introduction of a nitro group at the 6-position. One common method involves the reaction of D-galactose with acetone in the presence of sulfuric acid to form the isopropylidene derivative. The nitro group is then introduced using nitration reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings rather than large-scale industrial applications. the synthetic routes used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nitrating agents like nitric acid for introducing the nitro group. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Major products formed from these reactions include amino derivatives when the nitro group is reduced, and various substituted derivatives when the nitro group is replaced with other functional groups.

Scientific Research Applications

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose involves its interaction with specific molecular targets and pathways in biological systems. The nitro group can participate in redox reactions, influencing cellular processes. Additionally, the compound’s structure allows it to interact with glycan-binding proteins, affecting glycan-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable for studying redox reactions and glycan interactions in biological systems.

Properties

IUPAC Name

(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFHJCOBVKZJKK-SOYHJAILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)C[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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